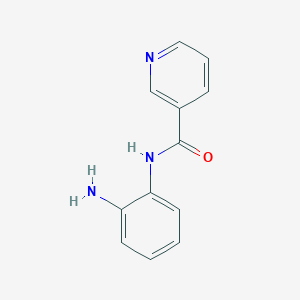

N-(2-Aminophenyl)-nicotinamid

Übersicht

Beschreibung

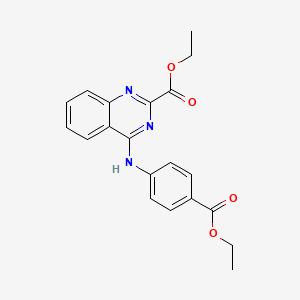

N-(2-Aminophenyl)nicotinamid: ist eine chemische Verbindung, die zur Klasse der Nicotinamide gehört. Sie zeichnet sich durch das Vorhandensein einer Aminophenylgruppe aus, die an den Nicotinamid-Rest gebunden ist.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Enzyminhibition, insbesondere bei Histon-Deacetylasen (HDACs).

Medizin: Als potenzielles Antikrebsmittel untersucht, da es HDACs und andere Enzyme, die an der Krebsentwicklung beteiligt sind, hemmen kann.

Industrie: Verwendet bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Aminophenyl)nicotinamid beinhaltet in erster Linie die Hemmung von Histon-Deacetylasen (HDACs). Durch die Hemmung dieser Enzyme kann die Verbindung die Genexpression verändern und den Zellzyklusarrest und die Apoptose in Krebszellen induzieren. Zu den molekularen Zielstrukturen gehören verschiedene Isoformen von HDACs, und die beteiligten Wege stehen in Zusammenhang mit der Chromatin-Remodellierung und der Gentranskription.

Wirkmechanismus

Target of Action

N-(2-Amino-phenyl)-nicotinamide is a compound that primarily targets Histone Deacetylase (HDAC) and Breakpoint Cluster Abl (Bcr-Abl) . HDAC is an enzyme that plays a crucial role in the regulation of gene expression, while Bcr-Abl is a protein that is often associated with certain types of cancer, including chronic myeloid leukemia .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of HDAC and Bcr-Abl, preventing them from performing their normal functions . This inhibition leads to changes in the cellular processes that these proteins are involved in, such as gene expression and cell proliferation .

Biochemical Pathways

The inhibition of HDAC and Bcr-Abl by N-(2-Amino-phenyl)-nicotinamide affects several biochemical pathways. The compound’s interaction with HDAC leads to an increase in histone acetylation, which can alter gene expression patterns . On the other hand, the inhibition of Bcr-Abl can disrupt the signaling pathways that promote cell proliferation and survival .

Pharmacokinetics

It is known that the compound has potent antiproliferative activities against certain cancer cell lines , suggesting that it may have good bioavailability and cellular uptake.

Result of Action

The molecular and cellular effects of N-(2-Amino-phenyl)-nicotinamide’s action include changes in gene expression patterns and a reduction in cell proliferation . These effects can lead to the death of cancer cells, making the compound a potential candidate for cancer therapy .

Action Environment

The action, efficacy, and stability of N-(2-Amino-phenyl)-nicotinamide can be influenced by various environmental factors. For instance, the presence of other compounds or ions in the environment can affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-(2-Aminophenyl)nicotinamid umfasst typischerweise die Reaktion von 2-Aminobenzamid mit Nicotinoylchlorid unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren .

Industrielle Produktionsmethoden: Für die Produktion im industriellen Maßstab beinhaltet ein effizienteres Verfahren die Verwendung von Phenylisocyanat und N-(2-Aminophenyl)benzamid. Dieses Verfahren ist aufgrund seiner Atomökonomie, Praktikabilität und der Möglichkeit, die Reaktion in einem Eintopf-Zweischrittverfahren durchzuführen, vorteilhaft .

Chemische Reaktionsanalyse

Reaktionstypen: N-(2-Aminophenyl)nicotinamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Katalytische Hydrierung kann Nitrogruppen zu Aminen reduzieren.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Chromtrioxid.

Reduktion: Palladium auf Kohlenstoff (Pd/C) wird häufig als Katalysator für Hydrierungsreaktionen verwendet.

Substitution: Reagenzien wie Brom oder Chlor können für Halogenierungsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Amine und andere reduzierte Formen.

Substitution: Halogenierte Derivate.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-aminophenyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Catalytic hydrogenation can reduce nitro groups to amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.

Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated derivatives.

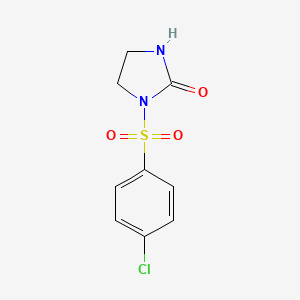

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- N-(2-Aminophenyl)-2-methylchinolin-4-carboxamid

- N-(2-Aminophenyl)-2-styrylchinolin-4-carboxamid

Vergleich: N-(2-Aminophenyl)nicotinamid ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, bestimmte HDAC-Isoformen selektiv zu hemmen. Im Vergleich zu ähnlichen Verbindungen hat es eine bessere Selektivität und Potenz bei der Hemmung von HDAC3 gezeigt, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung als Antikrebsmittel macht .

Eigenschaften

IUPAC Name |

N-(2-aminophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZRXCCXPZWXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360661 | |

| Record name | N-(2-aminophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436089-31-5 | |

| Record name | N-(2-aminophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

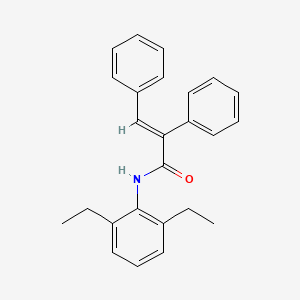

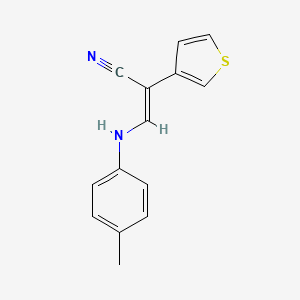

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[[4-(4-Methoxyphenyl)-1-phthalazinyl]amino]phenyl]acetamide](/img/structure/B1227268.png)

![5-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1227270.png)

![2-[[5-[(2-Methyl-8-quinolinyl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1227273.png)

![N-[4-[[(5-bromofuran-2-carbonyl)amino]carbamoyl]phenyl]benzamide](/img/structure/B1227274.png)

![8-Phenyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1227275.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1227286.png)

![2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B1227287.png)

![N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227290.png)

![5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1227295.png)